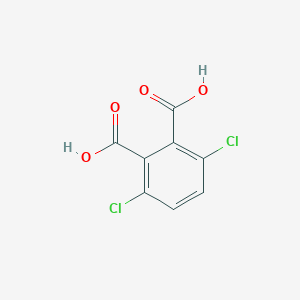

Methyl 5-(hydroxymethyl)-2-methyl-3-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

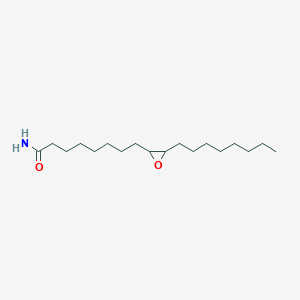

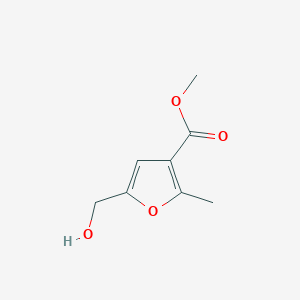

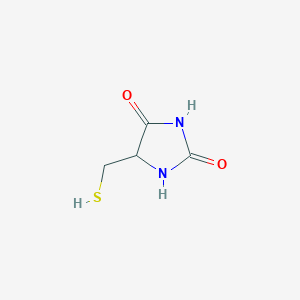

Methyl 5-(hydroxymethyl)-2-methyl-3-furoate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass Conversion to Valuable Chemicals

Methyl 5-(hydroxymethyl)-2-methyl-3-furoate, as a derivative of 5-Hydroxymethylfurfural (HMF), is gaining attention in scientific research due to its potential as a versatile reagent derived from biomass. HMF and its derivatives are considered essential for transitioning to a more sustainable chemical industry by replacing non-renewable hydrocarbon sources. Research highlights the synthesis of HMF from plant feedstocks and explores its application in producing various chemicals, including monomers, polymers, and fuels, which underscores its significance as a renewable feedstock in the chemical sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalyst in Organic Synthesis

HMF, closely related to this compound, serves as an excellent starting material for the synthesis of fine chemicals. Its functional groups make it an effective precursor in various organic synthesis processes. The compound has been extensively studied for its applications in fine chemical synthesis, which is crucial for incorporating renewable carbon sources into valuable products. This application highlights the role of such furan derivatives in advancing green chemistry and sustainable industrial processes (Fan, Verrier, Queneau, & Popowycz, 2019).

Advanced Materials Development

The transformation of biomass-derived furfurals, including compounds similar to this compound, into cyclopentanones and their derivatives offers a pathway to a wide array of petrochemicals. This research area focuses on developing efficient, cost-effective, and environmentally friendly processes for converting furfurals to valuable chemicals, which are vital for synthesizing compounds with extensive commercial prospects. These advancements in catalytic processes and heterogeneous catalysts emphasize the potential of furan derivatives in the production of high-value materials and chemicals (Dutta & Bhat, 2021).

Green Chemistry and Solvent Selection

In the quest for greener chemical processes, the selection of solvents plays a crucial role, especially in the biphasic dehydration of sugars to HMF and furfural. Studies exploring solvent selection based on environmental, health, and safety impacts, along with performance, shed light on the significance of choosing appropriate solvents for the efficient and sustainable production of furan derivatives. This research not only contributes to the development of green chemistry practices but also underscores the importance of solvent selection in enhancing the productivity and ecological footprint of chemical processes involving compounds like this compound (Esteban, Vorholt, & Leitner, 2020).

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYLXZWWRLONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429309 |

Source

|

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-69-2 |

Source

|

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)